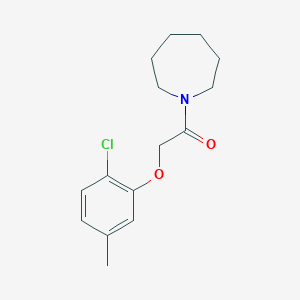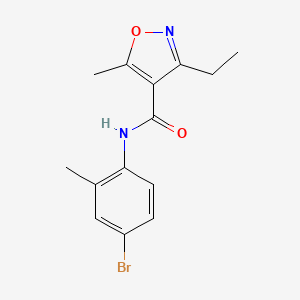![molecular formula C16H14N2O6S B4570394 N~5~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B4570394.png)
N~5~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Overview
Description
N~5~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzodioxole ring, an acetylamino group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole ring. This can be achieved through a cyclization reaction of catechol with formaldehyde. The acetylamino group is introduced via acetylation of an amine precursor, while the sulfonyl group is added through sulfonation reactions. The final step involves coupling these intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~5~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
N~5~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition, protein binding, and other biochemical processes.
Industry: The compound can be used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N5-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N5-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE include:
- N-(5-{[4-(Acetylamino)phenyl]sulfonyl}-1,3-thiazol-2-yl)acetamide
- N-{4-[(acetylamino)sulfonyl]phenyl}acetamide
- N-{2-[(acetylamino)sulfonyl]phenyl}acetamide
Uniqueness
What sets N5-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE apart from these similar compounds is its unique benzodioxole ring structure, which can confer different chemical properties and biological activities. This structural difference can affect the compound’s reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6S/c1-10(19)18-25(21,22)13-5-3-12(4-6-13)17-16(20)11-2-7-14-15(8-11)24-9-23-14/h2-8H,9H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVLLLQUOWFEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4570321.png)
![isopropyl 2-[(4-chloro-2-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4570328.png)
![4-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B4570335.png)
![N-(3-chloro-2-methylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4570366.png)
![3,5-dimethoxy-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4570375.png)

![METHYL 1-{[(4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE](/img/structure/B4570387.png)
![2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-1-(1-PYRROLIDINYL)-1-ETHANONE](/img/structure/B4570389.png)
![2-[3-[(E)-(1-ethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B4570397.png)


![N-(4-methoxyphenyl)-2-({5-[1-(methylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4570410.png)
![4-allyl-3-(4-isobutoxyphenyl)-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4570420.png)
![4-amino-2-(4-fluorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B4570422.png)
